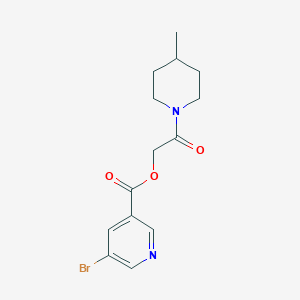
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of pyridine derivatives and has a molecular formula of C15H18BrN2O3.
Applications De Recherche Scientifique
Electrocatalytic Carboxylation
Researchers investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine in an ionic liquid. This process converts 2-amino-5-bromopyridine into 6-aminonicotinic acid, an important chemical intermediate, using carbon dioxide (CO2) in a sustainable and efficient manner. The process avoids the use of toxic solvents and catalysts, and the ionic liquid used can be recycled, demonstrating potential environmental benefits (Feng, Huang, Liu, & Wang, 2010).
Hydrodesulfurization and Hydrodenitrogenation
A study on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) revealed that compounds like 2-Methylpyridine and 2-methylpiperidine can influence these processes. These compounds inhibited the hydrogenation pathway in the HDS of dibenzothiophene, showcasing their potential role in refining processes (Egorova & Prins, 2006).
Synthesis of Novel Pyridine-Based Derivatives
A study described the synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction, demonstrating the compound's utility in creating new molecules with potential applications in materials science and biology. These derivatives showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
C-H Bond Functionalization
Research on 1-Aminopyridinium ylides highlighted their efficiency as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This indicates the potential of these compounds in facilitating complex organic synthesis (Le, Nguyen, & Daugulis, 2019).
Synthesis and Antibacterial Evaluation
A study involved the synthesis of novel compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds demonstrated valuable antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Relay Catalysis in Synthesis
Metal/organo relay catalysis was used for one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from pyridinium ylides, highlighting an efficient synthetic route for producing complex molecules (Galenko et al., 2015).
Propriétés
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-2-4-17(5-3-10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVYKQUTUMCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)
![1,6,7-trimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2729353.png)
![N-[4-[(3-Fluorophenyl)methyl]oxan-4-yl]prop-2-enamide](/img/structure/B2729354.png)

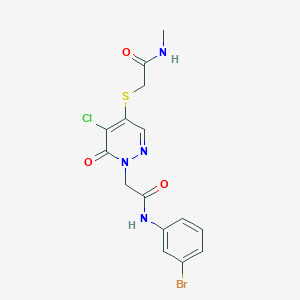
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2729358.png)
![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)
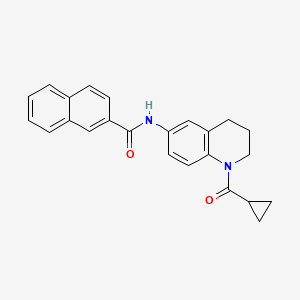
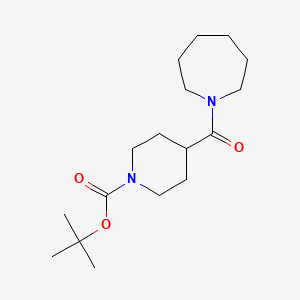
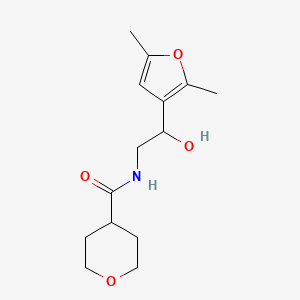


![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)